6,6-Dimethyl-5,6-dihydro-4H-thieno[2,3-c]pyrrole
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Overview
Description
6,6-Dimethyl-5,6-dihydro-4H-thieno[2,3-c]pyrrole is a heterocyclic compound that features a fused ring system consisting of a thieno and pyrrole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-Dimethyl-5,6-dihydro-4H-thieno[2,3-c]pyrrole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of thiophene derivatives and amines, which undergo cyclization reactions to form the desired compound . Specific reaction conditions, such as temperature, solvent, and catalysts, play a crucial role in optimizing the yield and purity of the product.
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis can be applied. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure consistent production of high-purity compounds.
Chemical Reactions Analysis
Types of Reactions
6,6-Dimethyl-5,6-dihydro-4H-thieno[2,3-c]pyrrole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert certain functional groups within the compound to their corresponding reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the thieno or pyrrole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility for further applications.
Scientific Research Applications
6,6-Dimethyl-5,6-dihydro-4H-thieno[2,3-c]pyrrole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential pharmaceutical applications.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Mechanism of Action
The mechanism by which 6,6-Dimethyl-5,6-dihydro-4H-thieno[2,3-c]pyrrole exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation .
Comparison with Similar Compounds
Similar Compounds
- 6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-one
- 6,6-Dimethyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-one
- 6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-one 7,7-dioxide
Uniqueness
6,6-Dimethyl-5,6-dihydro-4H-thieno[2,3-c]pyrrole is unique due to its specific ring fusion and substitution pattern, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C8H11NS |
---|---|
Molecular Weight |
153.25 g/mol |
IUPAC Name |
6,6-dimethyl-4,5-dihydrothieno[2,3-c]pyrrole |
InChI |
InChI=1S/C8H11NS/c1-8(2)7-6(5-9-8)3-4-10-7/h3-4,9H,5H2,1-2H3 |
InChI Key |
CJTBZTRRTVTUDE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C(CN1)C=CS2)C |
Origin of Product |
United States |
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